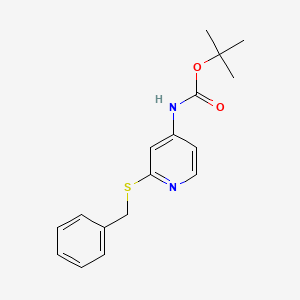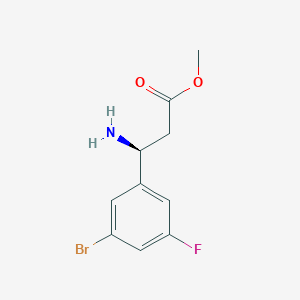
3-(Maleimidomethyl)-benzoic acid-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Maleimidomethyl)-benzoic acid-NHS ester” is a crosslinking reagent that contains NHS ester- and maleimide-reactive groups at the opposite ends of a 4.4 Å spacer arm . This configuration allows for sequential, two-stage conjugation with amine and sulfhydryl functional groups in the preparation of protein-hapten or protein-protein conjugates .
Synthesis Analysis
NHS esters are relatively easy to prepare . To react an NHS ester with an amine, mix the amine and NHS-ester in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated . The extent of NHS-ester hydrolysis in aqueous solutions free of primary amines can be measured at 260 to 280 nm, because the NHS byproduct absorbs in that range .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H10N2O6 . The molecular weight is 314.25 .
Chemical Reactions Analysis
NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Physical And Chemical Properties Analysis
The compound is a crystalline solid with a melting point of 168-170 °C . It is stored at 2-8°C .
Mécanisme D'action
Target of Action
The primary targets of 3-(Maleimidomethyl)-benzoic acid-NHS ester, also known as 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate, are molecules containing primary amines and free sulfhydryl groups . These targets play crucial roles in various biochemical reactions, serving as the building blocks of proteins and other complex molecules.
Mode of Action
The compound interacts with its targets through a two-stage conjugation process. Initially, it couples with molecules containing primary amines by forming amide bonds, which are facilitated by the N-hydroxysuccinimide (NHS) ester group . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage via the maleimide group .
Biochemical Pathways
The compound affects various biochemical pathways by enabling the crosslinking of different biomolecules. This crosslinking can alter the structure and function of these molecules, leading to changes in the downstream effects of the pathways they are involved in .
Result of Action
The molecular and cellular effects of the compound’s action are diverse and depend on the specific molecules it crosslinks. For example, it can be used to create stable, maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . This can be useful in various applications, such as the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the efficiency of the compound’s reactions with amines and sulfhydryls . Moreover, the presence of other reactive groups in the environment can compete with the intended targets for reaction with the compound, potentially affecting its efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
3-(Maleimidomethyl)-benzoic acid-NHS ester ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature for extended periods of time. Additionally, it can be used in a variety of chemical and biochemical reactions. However, it is important to note that the reaction between this compound ester and primary amines is not always successful and can be affected by the pH of the reaction mixture.
Orientations Futures
The use of 3-(Maleimidomethyl)-benzoic acid-NHS ester ester in bioconjugation reactions is expected to continue to grow in the future. Additionally, research is being conducted to develop new methods for synthesizing this compound esters with improved stability and reactivity. Additionally, research is being conducted to develop new applications for this compound ester such as its use in drug delivery, imaging, and diagnostics. Finally, research is being conducted to develop new methods for controlling the reaction between this compound ester and primary amines in order to improve the efficiency of bioconjugation reactions.
Méthodes De Synthèse
3-(Maleimidomethyl)-benzoic acid-NHS ester ester can be synthesized through a two-step chemical reaction. The first step involves the reaction of 3-maleimidomethylbenzoic acid with dicyclohexylcarbodiimide (DCC) in the presence of a base to form the DCC adduct of 3-maleimidomethylbenzoic acid. The second step involves the reaction of the DCC adduct with N-hydroxysuccinimide (NHS) in the presence of a base to form this compound ester.
Applications De Recherche Scientifique
3-(Maleimidomethyl)-benzoic acid-NHS ester ester has a wide range of applications in scientific research. It is commonly used in bioconjugation reactions to attach molecules to biomolecules such as proteins and DNA. It is also used in chemical synthesis to form covalent bonds between molecules. Additionally, it can be used to modify proteins by attaching fluorophores or other molecules to them.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions. It contains an amine-reactive succinimidyl ester and a thiol-reactive maleimide group . The NHS ester can be attached to almost any primary or secondary amine group of proteins, peptides, or small molecule amines . The maleimide moiety provides easy attachment to proteins and peptides via SH-residues of cysteine and to other thiolated molecules .
Molecular Mechanism
At the molecular level, 3-(Maleimidomethyl)-benzoic acid-NHS ester exerts its effects through binding interactions with biomolecules. The NHS ester reacts with amino groups to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-4-5-13(20)17(12)9-10-2-1-3-11(8-10)16(23)24-18-14(21)6-7-15(18)22/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYCJAOVESERHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

